molecular formula C19H15FN2O2S B13136704 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one CAS No. 918542-97-9

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one

Cat. No.: B13136704
CAS No.: 918542-97-9
M. Wt: 354.4 g/mol
InChI Key: MPZXUMPEPGAFJG-UHFFFAOYSA-N
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Description

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one is a complex organic compound that belongs to the class of bipyridines This compound is characterized by the presence of an acetyl group, a fluorophenyl thioether, and a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Another method involves the thiolation of a halogenated bipyridine with a fluorophenyl thiol compound. This step is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.

    Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated bipyridine with sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted bipyridines.

Scientific Research Applications

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl thioether moiety can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4’-bipyridin]-2-one is unique due to its combination of an acetyl group, a fluorophenyl thioether, and a bipyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918542-97-9

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1-pyridin-4-ylpyridin-2-one

InChI

InChI=1S/C19H15FN2O2S/c1-12-17(13(2)23)11-22(15-7-9-21-10-8-15)19(24)18(12)25-16-5-3-14(20)4-6-16/h3-11H,1-2H3

InChI Key

MPZXUMPEPGAFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=NC=C2)SC3=CC=C(C=C3)F

Origin of Product

United States

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